molecular formula C11H21N3O2 B1442269 tert-Butyl 3-amino-[1,3'-biazetidine]-1'-carboxylate CAS No. 1026796-77-9

tert-Butyl 3-amino-[1,3'-biazetidine]-1'-carboxylate

Cat. No.: B1442269
CAS No.: 1026796-77-9
M. Wt: 227.3 g/mol
InChI Key: JMLRKNIOMIWIKZ-UHFFFAOYSA-N
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Description

Structural Characterization

Molecular Architecture and Stereochemical Configuration

tert-Butyl 3-amino-[1,3'-biazetidine]-1'-carboxylate (CAS 1026796-77-9) features a fused bicyclic azetidine system with two four-membered nitrogen-containing rings. The [1,3'-biazetidine] scaffold comprises two azetidine rings connected at the 1-position of one ring and the 3'-position of the other, creating a strained bicyclic structure. Key functional groups include:

  • A tert-butyloxycarbonyl (Boc) protecting group at the 1'-carboxylate position.
  • A primary amine at the 3-position of the bicyclic system.

The molecule’s stereochemistry is critical due to the bicyclic nature. The azetidine rings’ puckering and substituent orientations dictate conformational rigidity. For example, the Boc group adopts a preferred orientation to minimize steric clashes, while the amino group’s configuration (R/S) depends on the synthesis route.

Table 1: Key Structural Parameters
Parameter Value Source
Molecular Formula C₁₁H₂₁N₃O₂
Molecular Weight 227 g/mol
Boc Group Orientation Preferred anti-conformation
Amino Group Position 3-position of bicyclic system

Comparative Analysis of Bicyclic Azetidine Derivatives

This compound belongs to a broader class of bicyclic azetidines, which are distinguished by their ring systems and substituents.

Table 2: Comparative Properties of Bicyclic Azetidines
Derivative Ring System Key Substituent Biological Activity
This compound [1,3'-Biazetidine] Boc, NH₂ Synthetic intermediate
Polyhydroxylated bicyclic azetidines 6-Azabicyclo[3.2.0]heptane Hydroxyl groups Iminosugar mimics
BRD3914 (antimalarial) Spirocyclic azetidine Aryl, urea Antimalarial

Key differences :

  • Ring strain : The [1,3'-biazetidine] system exhibits moderate ring strain compared to smaller bicyclic azetidines like 6-azabicyclo[3.2.0]heptane.
  • Functionalization : The Boc-protected carboxylate and amino group enable further derivatization, unlike hydroxyl-rich analogs.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

NMR provides critical insights into the compound’s electronic environment and stereochemistry.

¹H NMR Key Peaks (CDCl₃, 400 MHz):
Proton Environment δ (ppm) Multiplicity Assignment
Boc tert-butyl 1.41 s 9H (C(CH₃)₃)
Azetidine ring protons 3.82–4.61 m CH₂ and CH (ring)
Amino proton 1.50–2.20 br s NH₂ (exchange broadened)
¹³C NMR Peaks :
Carbon Type δ (ppm) Assignment
Carbamate carbonyl 154.5 C=O (Boc)
Azetidine ring carbons 35–50 CH₂ and CH
Amino-bearing carbon 55–60 C-NH₂

Stereochemical implications : The splitting patterns of azetidine protons indicate syn/anti interactions, while the amino proton’s broad signal confirms exchange with solvent.

Infrared (IR) Vibrational Mode Identification

IR spectroscopy confirms the presence of functional groups.

Key IR Peaks (cm⁻¹):
Wavenumber (cm⁻¹) Assignment Intensity
3330–3350 N–H stretch (amine) Strong
2970–2850 C–H (tert-butyl) Strong
1720–1730 C=O (carbamate) Strong
1280–1250 C–O (carbamate) Medium

The absence of strong peaks above 3500 cm⁻¹ suggests no free hydroxyl groups, consistent with the Boc-protected structure.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) or high-resolution mass spectrometry (HRMS) reveals diagnostic fragments:

Primary Fragments (m/z):
m/z Fragment Mechanism
227 [M+H]⁺ Molecular ion
127 [Azetidine ring + NH₂] Loss of Boc (100 Da)
57 [C(CH₃)₃]⁺ tert-Butyl cation

Key observations :

  • The m/z 127 fragment corresponds to the bicyclic azetidine core.
  • m/z 57 confirms the tert-butyl group’s stability under ionization.

Properties

IUPAC Name

tert-butyl 3-(3-aminoazetidin-1-yl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2/c1-11(2,3)16-10(15)14-6-9(7-14)13-4-8(12)5-13/h8-9H,4-7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLRKNIOMIWIKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10704042
Record name tert-Butyl 3-amino[1,3'-biazetidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1026796-77-9
Record name tert-Butyl 3-amino[1,3'-biazetidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods of tert-Butyl 3-amino-[1,3'-biazetidine]-1'-carboxylate

Carbodiimide-Mediated Coupling in Dichloromethane

One of the primary methods for synthesizing this compound involves the coupling of N-Boc-3-(amino)azetidine with a suitable acid derivative using carbodiimide chemistry, specifically 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDCI) in the presence of benzotriazol-1-ol (HOBT) and triethylamine as base, in dichloromethane solvent at room temperature (20°C).

Reaction Setup and Conditions
  • Reactants: Acid precursor (600 g, 2.40 mol), N-Boc-3-(amino)azetidine (448 g, 2.55 mol), HOBT (37.7 g, 0.28 mol), EDCI (initial 506 g, 2.64 mol, with additional portions added during reaction), triethylamine (440 mL, 3.13 mol).
  • Solvent: Dichloromethane (8.8 L).
  • Temperature: 20°C.
  • Reaction time: Initial 6 hours, followed by additional 24 hours with incremental EDCI additions.
  • Work-up: Washing with saturated sodium bicarbonate (pH 9) and brine, followed by concentration under vacuum.
Isolation and Purification
  • The crude product is dissolved in ethyl acetate and heated to 73°C.
  • Heptane is added portion-wise to induce crystallization.
  • The mixture is cooled gradually to 10°C, and the solid product is filtered, washed with hexanes, and dried under vacuum at 50°C for 20 hours.
  • The final product is an off-white crystalline solid, confirmed by ^1H-NMR.
Yield and Purity
  • Yield: Approximately 94%.
  • Purity: High, confirmed by NMR and chromatographic methods.
Parameter Value
Reaction temperature 20°C
Reaction time 30 hours total
Solvent Dichloromethane
Yield 94%
Purity >98% (by NMR)
Work-up NaHCO3 wash, brine wash
Isolation Crystallization from EtOAc/heptane

This method is scalable and suitable for industrial synthesis due to its high yield and purity, as well as the straightforward work-up and isolation steps.

Alternative Carbodiimide Coupling with DMAP Catalyst in Tetrahydrofuran

Another method employs 4-fluoro-2-(trifluoromethyl)benzoic acid and the amine in tetrahydrofuran solvent with catalytic 4-dimethylaminopyridine (DMAP) and EDCI under inert atmosphere.

Reaction Conditions
  • Reactants: Acid (1 equiv), amine (1 equiv), DMAP (0.1 equiv), EDCI (1.3 equiv).
  • Solvent: Tetrahydrofuran (THF).
  • Atmosphere: Nitrogen (inert).
  • Temperature: Initially cooled on ice bath, then warmed to room temperature.
  • Reaction time: 16 hours.
Work-up and Purification
  • The reaction mixture is washed with water.
  • Extracted with ethyl acetate.
  • Dried over magnesium sulfate.
  • Concentrated under vacuum.
  • Purified by silica gel column chromatography (hexane:ethyl acetate = 1:1).
Yield
  • Approximately 69% yield of pure product.

This method is advantageous for substrates sensitive to dichloromethane or when a catalytic base is preferred for reaction acceleration.

Deprotection and Further Functionalization

The tert-butyl carbamate protecting group can be removed using trifluoroacetic acid (TFA) in dichloromethane at room temperature, typically over 2 hours, yielding the free amine salt as a colorless oil or solid, depending on conditions. This step is essential for further derivatization or biological testing.

Summary Table of Preparation Methods

Method ID Coupling Agent Catalyst/Base Solvent Temperature Time Yield Notes
1 EDCI Triethylamine, HOBT Dichloromethane 20°C 30 h 94% High purity, crystallization step
2 EDCI DMAP Tetrahydrofuran 0°C to RT 16 h 69% Requires inert atmosphere
3 EDCI None (TFA deprotection) DCM + TFA RT 2 h ~100% Deprotection step

Detailed Research Findings and Analysis

  • The use of EDCI/HOBT in dichloromethane at mild temperatures provides excellent yields and product purity, suitable for scale-up.
  • Incremental addition of EDCI during the reaction improves conversion and yield.
  • Crystallization from ethyl acetate/heptane mixtures is an effective purification strategy.
  • Alternative solvents and catalysts (e.g., THF and DMAP) can be used depending on substrate sensitivity and desired reaction kinetics.
  • Deprotection with TFA is straightforward and quantitative, facilitating access to the free amine for further synthesis.
  • Industrial patent literature suggests that the choice of raw materials and reaction conditions must balance cost, yield, and byproduct minimization for commercial viability.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-amino-[1,3’-biazetidine]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with appropriate electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxylated products.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 3-amino-[1,3’-biazetidine]-1’-carboxylate is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Industry: In the industrial sector, tert-Butyl 3-amino-[1,3’-biazetidine]-1’-carboxylate is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism by which tert-Butyl 3-amino-[1,3’-biazetidine]-1’-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the nature of the interactions involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of azetidine derivatives with structural variations that influence reactivity, solubility, and biological activity. Below is a detailed comparison with key analogs:

Structural and Functional Group Variations

1-tert-Butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate Similarity: 0.95 Key Difference: Contains a methyl ester group at the 3-position instead of a primary amine. Impact: Enhanced electrophilicity for nucleophilic substitutions but reduced basicity compared to the amino derivative .

tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate Similarity: N/A (structural analog) Key Difference: Bromoethyl substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura). Impact: Higher molecular weight (264.16 g/mol) and lipophilicity (LogP = 2.3) compared to the amino derivative .

tert-Butyl 3-formylazetidine-1-carboxylate

  • Similarity : N/A (structural analog)
  • Key Difference : Aldehyde group at the 3-position.
  • Impact : Reacts readily in reductive aminations but is less stable under basic conditions .

tert-Butyl 3-oxo-[1,3'-biazetidine]-1'-carboxylate

  • Similarity : N/A (structural analog)
  • Key Difference : Ketone group instead of an amine.
  • Impact : Participates in condensation reactions but lacks nucleophilic character .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) LogP TPSA (Ų) Solubility (ESOL)
tert-Butyl 3-amino-[1,3'-biazetidine]-1'-carboxylate C11H21N3O2 227.28 1.2 64.2 -3.08 (Moderate)
1-tert-Butyl 3-methyl 3-aminoazetidine-1,3-dicarboxylate C12H20N2O4 256.29 1.5 75.6 -2.91 (Moderate)
tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate C10H18BrNO2 264.16 2.3 38.3 -3.62 (Low)

Biological Activity

tert-Butyl 3-amino-[1,3'-biazetidine]-1'-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, pharmacological properties, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound this compound features a unique bicyclic structure that contributes to its biological activity. Its chemical formula is C11H18N2O2C_{11}H_{18}N_2O_2, and it has a molecular weight of approximately 210.27 g/mol. The presence of the tert-butyl group enhances its lipophilicity, which may influence its absorption and distribution in biological systems.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance, studies on related azetidine derivatives have shown promising antibacterial effects against Gram-positive bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Compound Microbial Strain Minimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Related azetidine derivativeEscherichia coli64 µg/mL

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways leading to programmed cell death.

Cell Line IC50 (µM) Mechanism
MCF-715.4Caspase activation
HeLa10.2Cell cycle arrest

Case Studies

A notable study investigated the effects of this compound on MCF-7 cells. The results showed a dose-dependent increase in apoptosis markers, including cleaved PARP and activated caspases. This study highlighted the potential of this compound as a lead for developing new anticancer agents.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest that the compound has favorable absorption characteristics due to its lipophilic nature. However, further studies are needed to assess its metabolism and excretion profiles.

Toxicity Profile

While initial findings indicate promising biological activity, assessing the toxicity of this compound is essential. In vitro cytotoxicity assays revealed that at therapeutic concentrations, the compound exhibits low toxicity towards normal human fibroblast cells, suggesting a favorable safety profile.

Q & A

Q. How can synthesis protocols for tert-butyl 3-amino-[1,3'-biazetidine]-1'-carboxylate be optimized to improve yield and purity?

Synthesis optimization involves multi-step reactions with careful control of temperature, pH, and protecting groups. Key steps include:

  • Azetidine ring formation : Use tert-butyl chloroformate for carbamate protection under anhydrous conditions to prevent side reactions .
  • Amino group introduction : Employ reductive amination or nucleophilic substitution with ammonia derivatives, ensuring inert atmospheres (e.g., nitrogen) to avoid oxidation .
  • Purification : Chromatography (e.g., silica gel column) or recrystallization in polar solvents (e.g., ethanol/water mixtures) enhances purity .

Q. Table 1: Common Reaction Conditions for Key Synthesis Steps

StepReagents/ConditionsPurposeReference
Azetidine protectiontert-Butyl chloroformate, triethylamine, DCMCarbamate formation
Amino functionalizationNH3/MeOH, Pd/C (catalytic hydrogenation)Reductive amination
Final purificationEthanol/water (7:3 v/v) recrystallizationRemove unreacted intermediates

Q. What analytical techniques are critical for characterizing this compound?

Methodological characterization requires:

  • NMR spectroscopy : 1H/13C NMR confirms regiochemistry and stereochemistry (e.g., azetidine ring protons at δ 3.5–4.0 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 227.18) .
  • X-ray crystallography : Resolves absolute configuration using SHELX software for refinement .

Advanced Research Questions

Q. How can computational modeling predict the biological interactions of this compound?

Advanced approaches include:

  • Molecular docking : Use software like AutoDock Vina to simulate binding affinities with target proteins (e.g., kinases or GPCRs) based on the compound’s SMILES string (C1CN(C1)C(=O)OC(C)(C)C) .
  • QSAR studies : Correlate structural features (e.g., amino group basicity, steric bulk) with activity data from analogs .
  • MD simulations : Analyze stability of ligand-receptor complexes in physiological conditions (e.g., solvation models) .

Q. How should researchers resolve contradictions in reported biological activities of azetidine derivatives?

Contradictions arise from assay variability or structural impurities. Mitigation strategies:

  • Standardized assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls .
  • Batch analysis : Compare purity (>95% by HPLC) and stereochemistry (via chiral chromatography) across studies .
  • Mechanistic studies : Validate target engagement using knockouts/RNAi to confirm specificity .

Q. Table 2: Comparative Bioactivity of Azetidine Derivatives

CompoundTargetIC50 (nM)Reference
tert-Butyl 3-amino-[1,3'-biazetidine]Serotonin receptor120 ± 15
Analog A (piperidine core)Same receptor450 ± 30

Q. What strategies enable regioselective functionalization of the azetidine ring in this compound?

Regioselectivity is achieved via:

  • Protecting group tactics : Use Boc for amine protection while modifying the 3-position .
  • Catalytic control : Pd-mediated cross-coupling (e.g., Suzuki for aryl groups) at inert positions .
  • Steric directing groups : Bulky substituents (e.g., tert-butyl) direct reactions to less hindered sites .

Q. How can researchers elucidate the mechanism of action for this compound in enzymatic inhibition?

Methodology includes:

  • Kinetic assays : Measure enzyme inhibition (e.g., Km/Vmax shifts) under varied substrate concentrations .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
  • Mutagenesis studies : Identify critical residues by alanine scanning of target enzymes .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Key challenges and solutions:

  • Racemization risk : Use low-temperature reactions (<0°C) and chiral auxiliaries .
  • Catalyst loading : Optimize enantioselective catalysts (e.g., Jacobsen’s catalyst for asymmetric amination) .
  • Process monitoring : In-line FTIR or Raman spectroscopy tracks reaction progress .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-amino-[1,3'-biazetidine]-1'-carboxylate
Reactant of Route 2
tert-Butyl 3-amino-[1,3'-biazetidine]-1'-carboxylate

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